molecular formula C10H12O B095494 4-Phenylbutanal CAS No. 18328-11-5

4-Phenylbutanal

Cat. No.: B095494
CAS No.: 18328-11-5
M. Wt: 148.2 g/mol
InChI Key: NHFRGTVSKOPUBK-UHFFFAOYSA-N
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Description

4-Phenylbutanal (IUPAC name: this compound; synonyms: γ-phenylbutyraldehyde, benzenebutanal) is an aldehyde with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . Structurally, it consists of a four-carbon aliphatic chain terminating in an aldehyde group (-CHO), with a phenyl group attached to the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylbutanal can be synthesized through several methods. One common method involves the hydroformylation of styrene using a rhodium catalyst. The reaction proceeds as follows:

C6H5CH=CH2+CO+H2C6H5CH2CH2CH2CHO\text{C}_6\text{H}_5\text{CH}=\text{CH}_2 + \text{CO} + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} C6​H5​CH=CH2​+CO+H2​→C6​H5​CH2​CH2​CH2​CHO

In this reaction, styrene reacts with carbon monoxide and hydrogen gas in the presence of a rhodium catalyst to form this compound .

Industrial Production Methods

For industrial-scale production, this compound is often prepared using a reverse synthesis method. This involves the use of manganese chloride and lithium chloride as co-catalysts to increase the reaction temperature from -78°C to -20°C, thereby reducing refrigeration costs. This method is advantageous for large-scale production as it can be carried out in ordinary low-temperature tanks .

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-Phenylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 4-Phenylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

    Oxidation: 4-Phenylbutanoic acid.

    Reduction: 4-Phenylbutanol.

    Substitution: Various substituted phenylbutanal derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has demonstrated that 4-Phenylbutanal exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various fungal and bacterial strains, including Aspergillus niger and Staphylococcus aureus. Additionally, it displays antiviral activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

2. Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells while sparing healthy cells. However, further investigation is needed to fully understand its potential as an anticancer agent .

3. Neuroprotective Effects
Recent research indicates that this compound may protect nerve cells from oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. These findings are promising but require more research to confirm the effectiveness of the compound in treating or preventing such disorders .

4. Anti-inflammatory and Antioxidant Properties
The compound also exhibits anti-inflammatory and antioxidant effects. Its structural similarity to other biologically active compounds suggests potential neuroprotective effects, although these properties need further elucidation .

Applications in Fragrance Chemistry

This compound is utilized in the fragrance industry due to its pleasant aroma profile. It contributes to the scent formulations of various perfumes and personal care products. Its unique structure allows it to interact with olfactory receptors effectively, enhancing the overall fragrance experience .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant reduction in microbial growth at varying concentrations, suggesting its potential as a natural preservative in food and cosmetic products.

Case Study 2: Neuroprotective Mechanisms

In another investigation, researchers explored the neuroprotective mechanisms of this compound using cellular models of oxidative stress. The findings revealed that the compound significantly reduced markers of oxidative damage and inflammation, supporting its potential therapeutic use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-Phenylbutanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as an aldehyde donor, participating in redox reactions and forming Schiff bases with amines. These interactions can modulate enzyme activity and cellular signaling pathways, contributing to its therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : Commonly synthesized via the Wittig reaction using 4-phenylbutanal as a starting material, as demonstrated in the preparation of intermediates for mitochondrial-targeted compounds .
  • It is also used in flavor and fragrance synthesis .
  • Physical Properties: Typically a liquid with a boiling point and density dependent on purity. Derivatives such as 2-(hydroxyimino)-4-phenylbutanal exhibit solid-state properties (m.p. 61–63°C) .

Comparison with Structurally Similar Compounds

Functional Group Derivatives

4-Phenyl-1-butanol

  • Structure : Alcohol derivative (-OH group at terminal carbon).
  • Molecular Formula : C₁₀H₁₄O.
  • Key Data : CAS 122-97-4; used in organic synthesis and as a solvent intermediate. Lacks the aldehyde reactivity, making it more stable .

4-Phenyl-2-butanone

  • Structure : Ketone (-CO-) at the second carbon.
  • Molecular Formula : C₁₀H₁₂O (same as this compound).
  • Key Data : CAS 2550-26-7; primarily a laboratory chemical. The ketone group reduces nucleophilic reactivity compared to aldehydes .

4-Phenylbutanoic Acid

  • Structure : Carboxylic acid (-COOH) at the terminal carbon.
  • Molecular Formula : C₁₀H₁₂O₂; molecular weight 164.20 g/mol .
  • Key Data : CAS 1821-12-1; used in medical applications (e.g., prodrug formulations). The acidic group enables salt formation, enhancing bioavailability .

Substituted Phenyl Derivatives

(S)-3-(4-Fluorophenyl)-4-phenylbutanal (4e)

  • Structure : Fluorine-substituted phenyl at the third carbon.
  • Synthesis : Catalytic asymmetric synthesis using L-proline derivatives; 76% yield , 85% ee .
  • Applications : High enantiomeric excess (ee) makes it valuable in chiral drug synthesis.

(S)-3-(4-Chlorophenyl)-4-phenylbutanal (4f)

  • Structure : Chlorine-substituted phenyl at the third carbon.
  • Synthesis : Similar to 4e, with 75% yield , 86% ee .
  • Applications : Enhanced steric and electronic effects compared to fluorine, influencing binding in receptor-targeted molecules.

Protected Aldehyde Derivatives

2-(Methoxymethoxy)-4-phenylbutanal (24a)

  • Structure : Methoxymethoxy (-MOM) protecting group at the second carbon.
  • Synthesis : MOMCl protection of hydroxyl precursor; 78% yield .
  • Applications : Protection enhances stability during multi-step syntheses, particularly in olefin metathesis reactions .

Amino and Ester Derivatives

Methyl 4-Amino-4-phenylbutanoate Hydrochloride

  • Structure: Ester (-COOCH₃) and amino (-NH₂) groups.
  • Molecular Formula: C₁₁H₁₅NO₂·HCl.
  • Key Data : CAS 56523-55-8; intermediate in peptide-mimetic drug design .

Comparative Analysis Table

Compound Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Highlights
This compound Aldehyde (-CHO) C₁₀H₁₂O 148.20 Pharmaceuticals, flavors Wittig reaction
4-Phenyl-1-butanol Alcohol (-OH) C₁₀H₁₄O 150.22 Solvent intermediate Reduction of aldehyde
4-Phenyl-2-butanone Ketone (-CO-) C₁₀H₁₂O 148.20 Laboratory chemical Oxidation of alcohol
4-Phenylbutanoic Acid Carboxylic acid (-COOH) C₁₀H₁₂O₂ 164.20 Prodrug formulations Oxidation of aldehyde
(S)-4e (F-substituted) Aldehyde (-CHO) C₁₆H₁₃FO 252.28 Chiral drug synthesis Asymmetric catalysis
(S)-4f (Cl-substituted) Aldehyde (-CHO) C₁₆H₁₃ClO 268.73 Receptor-targeted molecules Asymmetric catalysis

Research Findings and Trends

  • Reactivity : The aldehyde group in this compound enables diverse derivatization (e.g., Wittig reactions, hydroxylamine additions) , whereas ketones and alcohols are less reactive.
  • Enantioselectivity : Fluorine and chlorine substituents enhance stereochemical control in asymmetric syntheses, critical for drug efficacy .
  • Thermal Stability : Aldehydes like this compound are prone to oxidation, necessitating protective strategies (e.g., MOM protection) for complex syntheses .

Biological Activity

4-Phenylbutanal (PBA), an organic compound with the molecular formula C₁₀H₁₂O, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's antifungal, antibacterial, antiviral, anticancer, and neuroprotective properties, supported by various studies and case analyses.

This compound is classified as an aldehyde, characterized by a butanal group attached to a phenyl ring. It appears as a clear liquid and is soluble in organic solvents, reflecting its hydrophobic nature. Its systematic name is this compound, and it is recognized by the CAS number 18328-11-5.

Antimicrobial Activity

Research indicates that this compound exhibits notable antifungal , antibacterial , and antiviral properties:

  • Antifungal Activity : PBA has demonstrated effectiveness against various fungal strains, including Aspergillus niger. Studies have shown that it can inhibit fungal growth effectively.
  • Antibacterial Activity : The compound has been reported to inhibit the growth of several bacterial strains, notably Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria indicate that PBA could serve as a potential antibacterial agent .
  • Antiviral Activity : PBA has shown activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mechanism appears to involve interference with viral replication processes.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties . Research indicates that PBA can induce apoptosis in cancer cells while sparing healthy cells. This selective action is crucial for developing effective cancer therapies. For instance, a study highlighted that PBA treatment led to significant apoptosis in human cancer cell lines with minimal effects on normal cells.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound reveal its potential in combating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PBA has been shown to protect nerve cells from oxidative stress and inflammation, both of which are implicated in neurodegeneration. This protective effect is attributed to its antioxidant properties, which help mitigate cellular damage caused by reactive oxygen species (ROS).

Summary of Biological Activities

Biological ActivityMechanismKey Findings
AntifungalInhibition of fungal growthEffective against Aspergillus niger
AntibacterialInhibition of bacterial growthEffective against Staphylococcus aureus and E. coli
AntiviralInterference with viral replicationActive against HSV and HIV
AnticancerInduction of apoptosisSelectively induces cell death in cancer cells
NeuroprotectiveProtection from oxidative stressMitigates damage in neurodegenerative conditions

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of PBA demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The results indicated that PBA could serve as a lead compound for developing new antimicrobial agents .
  • Cancer Cell Apoptosis : In vitro studies showed that treatment with this compound resulted in increased markers of apoptosis in various cancer cell lines. The study suggests further exploration into its potential as an adjunct therapy for cancer treatment.
  • Neuroprotection in Animal Models : Animal studies have indicated that PBA administration can reduce markers of oxidative stress in models of neurodegeneration, suggesting its utility in therapeutic strategies for diseases like Alzheimer's.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenylbutanal, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is commonly synthesized via Friedel-Crafts acylation of benzene with butyryl chloride, followed by reduction. Alternative routes include oxidation of 4-phenyl-2-butanol using pyridinium chlorochromate (PCC). Yield optimization requires precise control of Lewis acid catalysts (e.g., AlCl₃) in anhydrous conditions . Purity assessment via GC-MS or HPLC is critical, as side products like 4-phenylbutanoic acid may form under oxidative overdrive .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic (GC, HPLC) and spectroscopic (¹H NMR, FT-IR) techniques. For GC, compare retention times against commercial standards; in NMR, aromatic protons (δ 7.2–7.4 ppm) and aldehyde protons (δ 9.8–10.0 ppm) confirm structure. Quantify impurities (e.g., 4-phenylbutanoic acid) via integration and report deviations ≥2% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to IFRA Standards (e.g., Amendment 49 for 3-Phenylbutanal analogs) for volatility and toxicity guidelines. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Monitor airborne concentrations with OSHA-approved sensors, as aldehydes are sensitizers .

Advanced Research Questions

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze samples via LC-MS to detect oxidation products (e.g., 4-phenylbutanoic acid) or dimerization artifacts. Control humidity using desiccants and inert atmospheres (N₂) to suppress aldol condensation .

Q. What mechanistic insights explain contradictory data in this compound’s reactivity across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., THF vs. DMF) or trace metal catalysts (e.g., Fe³⁺). Replicate experiments using strict anhydrous protocols and ICP-MS to quantify metal residues. Statistical tools like ANOVA can isolate variables causing divergence .

Q. How can researchers design experiments to probe this compound’s role in multicomponent reactions (MCRs)?

  • Methodological Answer : Use a factorial design to test variables (temperature, catalyst loading, stoichiometry). For example, in Ugi reactions, vary this compound’s molar ratio (0.5–2.0 eq.) and monitor imine intermediate formation via in situ IR. Compare outcomes with computational models (DFT) to validate mechanisms .

Q. What statistical approaches address false discovery rates (FDR) in high-throughput screening of this compound derivatives?

  • Methodological Answer : Apply the Benjamini-Hochberg procedure to adjust p-values when testing multiple hypotheses (e.g., bioactivity assays). For 100 compounds, set FDR ≤5% and prioritize hits with q-values <0.05. Validate findings using orthogonal assays (e.g., SPR vs. ELISA) .

Q. Data Analysis & Reporting Guidelines

Q. How should researchers report conflicting spectroscopic data for this compound?

  • Methodological Answer : Document solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. For disputed carbonyl peaks (FT-IR: 1720–1700 cm⁻¹), cross-reference with X-ray crystallography or gas-phase spectra. Use error bars in plots to show instrumental uncertainty (±0.5 cm⁻¹) .

Q. What are best practices for curating this compound’s physicochemical data in public databases?

  • Methodological Answer : Adopt NIST Chemistry WebBook standards for reporting melting points, boiling points, and solubility. Include metadata such as measurement methods (e.g., DSC for melting points) and purity thresholds (>98%). Annotate discrepancies with literature sources .

Q. How can researchers resolve inconsistencies in this compound’s reported biological activity?

  • Methodological Answer : Perform dose-response studies across cell lines (e.g., HEK293 vs. HeLa) with controlled passage numbers. Use Bland-Altman plots to assess inter-lab variability. Publish raw data (e.g., EC₅₀ values) in repositories like PubChem for transparency .

Properties

IUPAC Name

4-phenylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFRGTVSKOPUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171404
Record name 4-Phenylbutanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18328-11-5
Record name 4-Phenylbutanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018328115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylbutanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbutanal
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Synthesis routes and methods I

Procedure details

To a solution of 3.2 mL (20.8 mmol) of 4-phenyl-1-butanol (Aldrich Chemical Co.) in 20 mL of CH2Cl2 at 0° C. was added 3.2 g of powdered 3 Å molecular sieves and then 5.37 g (24.9 mmol) of pyridinum chlorochromate (PCC). The resulting suspension was stirred at 0° C. for 1 h at which time an additional 2.16 g (10.0 mmol) of PCC was added and the reaction mixture was warmed to room temperature. After stirring at ambient temperature for 0.5 h, the reaction mixture was diluted with ether and filtered through celite to give 2.5 g of the crude product. Flash chromatography (elution with 5% ethyl acetate in hexane) yielded 700 mg of the aldehyde 119. 1H NMR was consistent with the structure.
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3.2 mL
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20 mL
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2.16 g
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Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-phenylbutyronitrile (21.7 g, 0.12 mole) in ether (400 ml) at 78° C. is added 85 ml. of 25.3% diisobutylaluminum hydride in toluene over a period of 1 hour. After an additional 1 hour, the dry ice-acetone bath is removed and the reaction mixture is stirred at ambient temperature for 3 hours. The reaction mixture is added slowly to 5% aqueous sulfuric acid and then is extracted with several portions of ether. The ether extracts are combined, washed with water and saturated aqueous sodium chloride solution and dried over magnesium sulfate. After removal of the ether, the residual yellow oil is distilled in vacuo to give an oil.
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21.7 g
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Synthesis routes and methods III

Procedure details

To a solution of 4-phenylbutanol (1 g) in dichloromethane (35 mL) at 0° C. was added PDC (7.5 g). The resulting suspension was stirred for 2 h at room temperature. The reaction solution was then filtered through a pad of silica gel. Concentration of the filtrate and flash chromatography of the residue (20% ethyl acetate/hexanes) provided 4-phenylbutanal (237 mg) as a colorless oil.
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1 g
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7.5 g
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35 mL
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Synthesis routes and methods IV

Procedure details

1,1,1-Tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one (1.7 g, 4.0 mmol) was added to a solution of benzenebutanol (0.5 g, 3.3 mmol) in dichloromethane (10 mL) and the mixture was stirred at room temperature for 2 hours. The mixture was filtered through a plug of silica gel, washing with dichloromethane, and the solvent was evaporated under reduced pressure to give the title compound as a colorless oil (466 mg, 95%). 1H NMR (400 MHz, CDCl3) δ 9.76 (1H, m), 7.31-27 (2H, m), 7.22-7.16 (3H, m), 2.66 (2H, t, J 73 Hz), 2.45 (2H, t, J 7.3 Hz), 1.97 (2H, quin, J 7.3 Hz).
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1.7 g
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0.5 g
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10 mL
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Yield
95%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Phenylbutanal
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